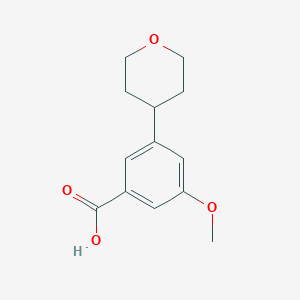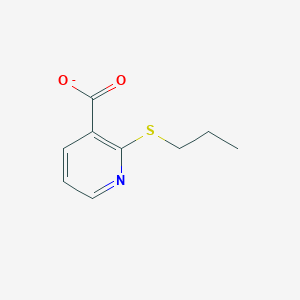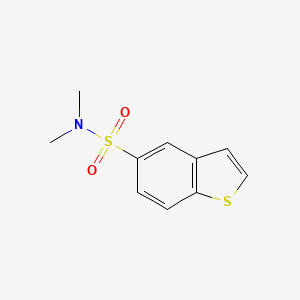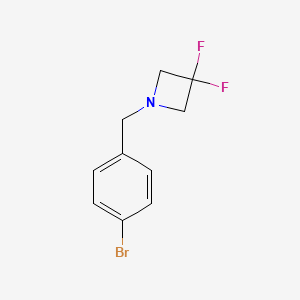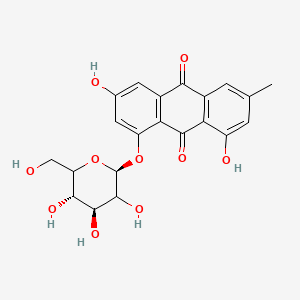![molecular formula C42H80ClNO4 B13723908 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride is a complex organic compound with the molecular formula C44H84NO8P. This compound is known for its unique structure, which includes long-chain fatty acid esters and a quaternary ammonium group. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride typically involves the esterification of glycerol with octadec-9-enoic acid, followed by quaternization with trimethylamine. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the esterification process. The quaternization step is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques such as column chromatography and recrystallization are essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The double bonds in the octadec-9-enoyl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Various substituted ammonium salts
Applications De Recherche Scientifique
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride is utilized in several scientific research fields:
Chemistry: As a surfactant and emulsifying agent in various chemical reactions.
Biology: In studies related to cell membrane structure and function due to its amphiphilic nature.
Industry: Used in the formulation of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride is primarily based on its ability to interact with lipid bilayers and disrupt cell membranes. The long hydrophobic chains insert into the lipid bilayer, while the hydrophilic quaternary ammonium group interacts with the polar head groups of the lipids. This interaction can lead to increased membrane permeability and potential cell lysis. The compound may also interact with specific molecular targets such as membrane proteins, affecting their function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-trimethyl-2,3-bis[(octadec-9-enoyl)oxy]propan-1-aminium iodide
- (3-aminopropyl)trimethylazanium chloride
Uniqueness
Compared to similar compounds, 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride has a unique combination of long-chain fatty acid esters and a quaternary ammonium group, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and in disrupting lipid bilayers, giving it a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C42H80ClNO4 |
|---|---|
Poids moléculaire |
698.5 g/mol |
Nom IUPAC |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+; |
Clé InChI |
KSXTUUUQYQYKCR-AFLLVNNISA-M |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Cl-] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


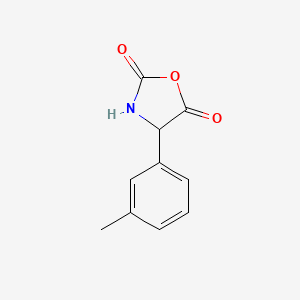
![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
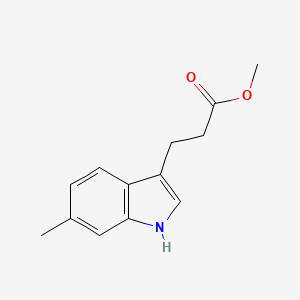

![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)


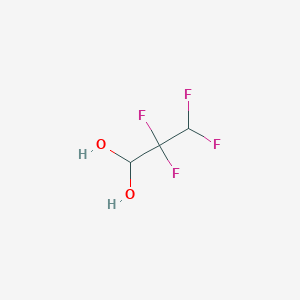
![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
